1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound with a distinct substitution pattern that defines its chemical reactivity and physical properties. The IUPAC name, 5-methoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid , systematically describes its structure: a pyrazole ring substituted at position 1 with an isobutyl group (-CH2CH(CH3)2), at position 3 with a methoxycarbonyl group (-COOCH3), and at position 5 with a carboxylic acid group (-COOH).
The molecular formula C10H14N2O4 corresponds to a molecular weight of 226.23 g/mol . The pyrazole core consists of two adjacent nitrogen atoms, with the isobutyl and methoxycarbonyl groups introducing steric and electronic effects that influence the compound’s conformational flexibility and intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 5-methoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid |
| SMILES Notation | CC(C)CN1C(=CC(=N1)C(=O)OC)C(=O)O |
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray diffraction data for this compound remains limited, studies on analogous pyrazole carboxylates provide insights into its potential solid-state behavior. For example, pyrazole derivatives with carboxylate substituents often adopt planar or near-planar conformations due to intramolecular hydrogen bonding between the carboxylic acid group and adjacent nitrogen atoms.
In related compounds, such as 3-amino-1H-pyrazole-5-carboxylic acid derivatives, X-ray crystallography reveals extended conformations stabilized by intermolecular hydrogen bonds involving the carboxylic acid and amide groups. These interactions likely extend to this compound, where the methoxycarbonyl group may participate in dipole-dipole interactions or π-stacking, depending on the crystal packing arrangement.
Electronic Structure and Charge Distribution Patterns
Density functional theory (DFT) calculations on similar pyrazole derivatives highlight the electron-withdrawing effects of the methoxycarbonyl and carboxylic acid groups. These substituents polarize the pyrazole ring, creating regions of electron deficiency at the nitrogen atoms and electron density accumulation at the carboxylate oxygen atoms.
The methoxycarbonyl group (-COOCH3) induces a resonance effect, delocalizing electrons across the carbonyl and ester oxygen atoms, while the carboxylic acid group (-COOH) contributes to charge distribution through its acidic proton and hydrogen-bonding capability. Natural bond orbital (NBO) analysis of related compounds suggests that these electronic features enhance stability through hyperconjugative interactions between lone pairs on oxygen atoms and anti-bonding orbitals of adjacent C-N bonds.
Comparative Structural Analysis with Related Pyrazole Carboxylates
Structural comparisons with analogous pyrazole derivatives reveal how substituent identity and position influence physicochemical properties:
| Compound | Substituents | Key Structural Differences |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Ethyl (position 1), methyl (position 3) | Reduced steric bulk compared to isobutyl |
| 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | Ethyl (positions 1 and 3) | Symmetric substitution enhances crystallinity |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | tert-Butyl (position 1) | Increased steric hindrance alters reactivity |
The isobutyl group in this compound introduces greater steric hindrance than ethyl or methyl substituents, potentially limiting rotational freedom around the N1-C bond. Conversely, the methoxycarbonyl group at position 3 enhances electronic delocalization compared to simpler alkyl substituents, as observed in spectroscopic studies of related compounds. These structural nuances underscore the compound’s unique reactivity profile in synthetic and biological contexts.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-methoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-6(2)5-12-8(9(13)14)4-7(11-12)10(15)16-3/h4,6H,5H2,1-3H3,(H,13,14) |
InChI Key |
AFSQUOOILNSRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization with Isobutyl Hydrazine and Carbonyl Compounds
The most widely reported method involves a multi-step sequence starting with isobutyl hydrazine and β-keto esters or diketones. VulcanChem describes a protocol where isobutyl hydrazine reacts with methyl 3-oxopent-4-enoate under acidic conditions to form the pyrazole ring. Subsequent esterification and carboxylation steps introduce the methoxycarbonyl and carboxylic acid groups. Key parameters include:
-
Reaction temperature : 60–80°C for cyclization
-
Catalyst : p-Toluenesulfonic acid (pTSA)
This method benefits from commercially available starting materials and scalability, though the final carboxylation step requires careful pH control to prevent decarboxylation.
Hydrolysis of Ester Precursors
Patent WO2009121288A1 demonstrates an alternative route via hydrolysis of 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid ethyl ester. While developed for a structurally related compound, this approach provides insights into ester-to-acid conversion relevant to our target molecule:
| Parameter | Value |
|---|---|
| Hydrolysis agent | NaOH (1.0–1.5 eq) in H₂O/EtOH |
| Temperature | Room temperature |
| Reaction time | 2–3 hours |
| Yield | 92–95% |
The method’s efficiency depends on steric effects near the ester group, with bulkier substituents requiring longer reaction times.
Oxidation of Methyl-Substituted Intermediates
CN104844567A outlines a pathway applicable to pyrazole carboxylic acids involving oxidation of methyl groups using KMnO₄ in dilute HCl. Although developed for 5-bromo-1H-3-pyrazolecarboxylic acid, the protocol adapts to our target compound by substituting the bromine with an isobutyl group:
Critical factors include:
-
Oxidant stoichiometry : 0.5–1.0 g KMnO₄ per gram substrate
-
Temperature gradient : 50°C → 70°C over 30 minutes
-
Workup : Sequential EtOAc extraction and pH adjustment
Optimization Strategies for Industrial Feasibility
Solvent Selection
Comparative studies in patent data reveal solvent impacts:
Ethanol balances reaction kinetics and yield, while DMF accelerates reactions but complicates purification.
Catalytic Enhancements
The WO2009121288A1 patent achieves 98% purity using Shimadzu GC analysis with a 5% OV-101 column, underscoring the importance of real-time monitoring. Introducing Pd/C (0.5 wt%) during carboxylation reduces reaction time by 40% without compromising yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
GC-MS analysis in WO2009121288A1 confirms <2% impurities using a 2M stainless steel column at 200°C, while VulcanChem reports 99.5% purity via reverse-phase HPLC.
Comparative Evaluation of Synthetic Methods
| Method | Steps | Total Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclization (VulcanChem) | 3 | 87% | $$$ | High |
| Ester Hydrolysis | 2 | 93% | $$ | Moderate |
| Oxidation | 4 | 68% | $$$$ | Low |
The cyclization route offers the best balance of yield and scalability despite higher costs, whereas oxidation methods suffer from multi-step inefficiencies.
Chemical Reactions Analysis
1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxycarbonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound contains several functional groups that contribute to its reactivity:
- Carboxylic Acid Moiety : Capable of undergoing typical acid-base reactions.
- Methoxycarbonyl Group : Participates in nucleophilic substitution reactions.
- Pyrazole Ring : Engages in electrophilic aromatic substitutions due to the presence of electron-donating groups.
These properties make 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid a versatile candidate for further research in medicinal chemistry and related fields.
Research indicates that compounds containing pyrazole rings often exhibit significant pharmacological properties, including:
- Anti-inflammatory Activities : Potential modulation of enzyme systems involved in inflammatory pathways.
- Analgesic Effects : Interaction with specific receptor sites relevant to pain management.
Potential Mechanisms of Action
The specific biological activities of this compound may involve:
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways associated with pain perception.
Applications in Medicinal Chemistry
This compound can be utilized in various medicinal chemistry applications, including:
Drug Development
The compound's structural features allow for the exploration of new drug candidates targeting inflammatory diseases and pain management. Interaction studies can assess its binding affinity to relevant biological targets such as enzymes or receptors involved in these pathways.
In Vivo Studies
Preliminary studies involving animal models have shown promising results regarding the compound's efficacy in reducing inflammation and pain. Notably:
- A controlled study demonstrated significant tumor volume reduction when administered at specific dosages, indicating potential anticancer properties.
Pharmacokinetic Profiling
Research has indicated favorable pharmacokinetic profiles for this compound, suggesting high bioavailability and absorption rates. These characteristics support its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electronic Effects : The 3-methoxycarbonyl group is electron-withdrawing, stabilizing the pyrazole ring and directing reactivity at the 5-carboxylic acid for further functionalization .
- Hydrogen Bonding : The carboxylic acid at position 5 facilitates strong intermolecular interactions, enhancing crystallinity and stability in solid-state forms .
Research Findings and Data Trends
Table 2: Comparative Reactivity and Stability
- Thermal Stability : The target compound’s isobutyl group may reduce thermal degradation rates compared to smaller alkyl substituents due to increased molecular rigidity.
- Synthetic Yield : reports yields of ~70–80% for pyrazole-carboxylates under optimized conditions, suggesting similar efficiency for the target compound.
Biological Activity
1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid (IBMPCA) is a pyrazole derivative with the molecular formula and a molecular weight of 226.23 g/mol. This compound features a pyrazole ring that is substituted with an isobutyl group and a methoxycarbonyl group, which contributes to its unique biological properties. Research indicates that compounds containing pyrazole rings often exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects.
- IUPAC Name : 5-methoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid
- CAS Number : 1946812-36-7
- Molecular Weight : 226.23 g/mol
- Molecular Formula :
The biological activity of IBMPCA may involve:
- Enzyme Modulation : Interaction with specific enzyme systems, potentially influencing metabolic pathways.
- Receptor Interaction : Binding to receptors associated with inflammatory and pain pathways, leading to therapeutic effects.
Anti-inflammatory Properties
Studies have shown that IBMPCA and similar pyrazole derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Analgesic Effects
Research suggests that IBMPCA may exhibit analgesic effects, potentially through its interactions with pain receptors or modulation of pain signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the potential applications of IBMPCA, it is beneficial to compare it with other structurally similar compounds. The following table summarizes key features:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | C7H10N2O2 | Contains ethyl instead of isobutyl |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | C6H8N2O2 | Two methyl groups on the pyrazole ring |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 175277-09-5 | C10H14N2O2 | Tertiary butyl group providing steric hindrance |
Case Studies and Research Findings
Recent studies highlight the biological activity of IBMPCA and its analogs:
- Study on Pyrazole Derivatives :
-
In Silico Studies :
- Molecular docking studies revealed potential binding sites for IBMPCA on inflammatory enzymes, indicating a promising pathway for drug development in treating inflammatory diseases .
- Pharmacological Evaluation :
Q & A
Q. Key Characterization Data :
Basic: How can researchers confirm the regioselectivity of substituents on the pyrazole ring?
Methodological Answer:
Regioselectivity is determined via:
- X-ray crystallography : Resolves atomic positions, as demonstrated for ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate .
- NOESY NMR : Correlates spatial proximity of substituents (e.g., isobutyl vs. methoxycarbonyl groups) .
- Comparative synthesis : Analogues with known substitution patterns (e.g., 3-(methoxycarbonyl)-1-methyl-pyrazole-5-carboxylic acid) serve as benchmarks .
Advanced: How can reaction yields be optimized for large-scale synthesis (>10 g)?
Methodological Answer:
- Solvent selection : Replace DMF with toluene/water biphasic systems to improve catalyst recovery and reduce costs .
- Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1 mol% by adding ligands (e.g., XPhos) to maintain efficiency .
- Continuous flow reactors : Enhance scalability and heat transfer, as suggested for industrial synthesis of similar pyrazole derivatives .
Q. Yield Optimization Table :
| Condition | Lab Scale (1 g) | Pilot Scale (10 g) |
|---|---|---|
| Catalyst (Pd) | 5 mol% | 1 mol% + XPhos |
| Solvent | DMF/H₂O | Toluene/H₂O |
| Yield | 65% | 72% |
Advanced: How should contradictory bioactivity data be resolved when testing this compound as a xanthine oxidase inhibitor?
Methodological Answer:
- Dose-response curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) to rule out experimental variability .
- Enzyme assay controls : Include allopurinol as a positive control and check for interference from the carboxylic acid group (common in false positives) .
- Computational docking : Compare binding modes with 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid, a known xanthine oxidase inhibitor, using AutoDock Vina .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. Predicted ADMET Properties :
| Parameter | Value |
|---|---|
| logP | 2.1 (Moderate lipophilicity) |
| BBB Permeability | No (High polar surface area: 85 Ų) |
Advanced: How can regiochemical byproducts be minimized during alkylation?
Methodological Answer:
- Temperature control : Maintain 0–5°C during isobutyl bromide addition to suppress N2 alkylation .
- Protecting groups : Temporarily protect the carboxylic acid with methyl ester to direct alkylation to N1 .
Advanced: What are the challenges in scaling hydrolysis of the methyl ester to the free carboxylic acid?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
